(4-Methoxy-3,3-dimethylbutyl)(methyl)amine
Description
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is a branched aliphatic amine with the molecular formula C₉H₂₁NO. Its structure features a butyl chain substituted with a methoxy group (-OCH₃) at the 4-position and two methyl groups (-CH₃) at the 3-position. The primary amine group is attached to the terminal carbon of the butyl chain and is further substituted with a methyl group, making it a secondary amine.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-methoxy-N,3,3-trimethylbutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,7-10-4)5-6-9-3/h9H,5-7H2,1-4H3 |
InChI Key |
YTDCIDFIHCSEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNC)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine typically involves the alkylation of (3,3-dimethylbutyl)amine with methoxy-containing reagents. One common method is the reaction of (3,3-dimethylbutyl)amine with methoxyacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or strong acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features of Analogous Amines
The following compounds share structural motifs with (4-Methoxy-3,3-dimethylbutyl)(methyl)amine, such as methoxy groups, branched alkyl chains, or amine functionalities:
Electronic and Steric Effects
- Methoxy Groups: In aromatic analogs (e.g., 4-Methoxy-3,5-dimethyl-benzenamine ), the methoxy group donates electron density via resonance, increasing aromatic ring reactivity.
- Branched Alkyl Chains : The 3,3-dimethylbutyl chain in the target compound introduces steric hindrance, which may slow nucleophilic reactions compared to linear-chain analogs like (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine .
- Amine Type: Secondary amines (e.g., the target compound) generally exhibit lower basicity than primary amines (e.g., 4-Methoxy-3,5-dimethyl-benzenamine ) but higher solubility in nonpolar solvents due to reduced hydrogen-bonding capacity.
Physicochemical Properties (Inferred)
- Lipophilicity : Compounds with aromatic rings (e.g., benzyl or thiophene moieties ) are more lipophilic than the aliphatic target compound, impacting membrane permeability in biological systems.
- Boiling Points : Aliphatic amines like the target compound likely have lower boiling points than aromatic analogs due to weaker intermolecular forces (e.g., absence of π-π stacking) .
Pharmacological Relevance
- While the target compound lacks the benzimidazole or pyridine motifs found in proton pump inhibitors (e.g., omeprazole derivatives ), its methoxy and dimethyl groups could enhance bioavailability in drug design by modulating lipophilicity .
Biological Activity
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and other therapeutic applications. This article explores its biological properties, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group and a branched alkyl chain. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
Research indicates that (4-Methoxy-3,3-dimethylbutyl)(methyl)amine may exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting proliferation in various cancer cell lines. For instance, studies have demonstrated its efficacy against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to standard chemotherapeutic agents like doxorubicin .
- Radical Scavenging Activity : It exhibits moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties that may contribute to its anticancer effects .
Efficacy in Cancer Models
A series of experiments have been conducted to evaluate the anticancer activity of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine. The following table summarizes key findings from these studies:
| Cell Line | IC50 (μmol/mL) | Comparison Agent | IC50 of Comparison Agent (μmol/mL) |
|---|---|---|---|
| A-549 | 0.02 | Doxorubicin | 0.04 |
| MCF7 | 0.06 | Doxorubicin | 0.06 |
| HCT-116 | 0.08 | Doxorubicin | 0.06 |
These results indicate that (4-Methoxy-3,3-dimethylbutyl)(methyl)amine possesses significant anticancer properties, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
- Antiproliferative Activity : In a study evaluating various substituted benzoxathiazine derivatives, the compound demonstrated promising antiproliferative activity against multiple cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
- In Vivo Studies : Preliminary in vivo studies have suggested that compounds similar to (4-Methoxy-3,3-dimethylbutyl)(methyl)amine can inhibit tumor growth in xenograft models. These findings support the need for further exploration into its pharmacokinetics and safety profile.
- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents may enhance its efficacy. For example, co-treatment with established chemotherapeutics showed synergistic effects in reducing tumor size in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
